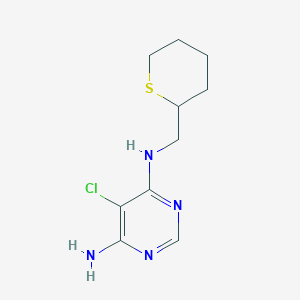![molecular formula C11H12BrNO4 B6634139 1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6634139.png)
1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid (BCA) is a compound that has been widely studied for its potential applications in scientific research. It is a synthetic amino acid that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid is not fully understood, but it is believed to involve the formation of covalent bonds between the compound and specific amino acid residues in proteins. This can lead to changes in protein structure and function, which can in turn affect a range of biochemical and physiological processes.
Biochemical and Physiological Effects:
1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the ability to modify protein activity and stability, as well as alter enzyme catalysis rates. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid is its ability to selectively modify specific amino acid residues in proteins, allowing researchers to study the role of these residues in protein structure and function. However, the compound's reactivity can also be a limitation, as it can lead to non-specific modification of proteins and other biomolecules in the cell.
Orientations Futures
There are a number of potential future directions for research involving 1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid. One area of interest is the development of new methods for the selective modification of specific amino acid residues in proteins, which could lead to new insights into protein structure and function. Other potential directions include the development of new applications for 1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid in drug discovery and the treatment of disease.
Méthodes De Synthèse
The synthesis of 1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid involves a multi-step process that begins with the preparation of 2-bromofuran-3-carboxylic acid. This is then converted into the corresponding acid chloride, which is subsequently reacted with cyclopentanone to produce the desired 1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid compound. The synthesis process has been optimized over time, resulting in high yields and purity of the final product.
Applications De Recherche Scientifique
1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been used in a range of scientific research applications, including studies of protein structure and function, as well as investigations into the mechanisms of various biological processes. Its ability to selectively modify the amino acid sequence of proteins has made it a valuable tool for researchers studying protein-protein interactions and the role of specific amino acid residues in enzyme catalysis.
Propriétés
IUPAC Name |
1-[(2-bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c12-8-7(3-6-17-8)9(14)13-11(10(15)16)4-1-2-5-11/h3,6H,1-2,4-5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRULYFJAFREUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2=C(OC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)


![[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6634105.png)
![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)


![4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)

![2-[(2-Bromofuran-3-carbonyl)-(2-methoxyethyl)amino]acetic acid](/img/structure/B6634142.png)
![2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6634157.png)